molecular formula C15H22N4O5S2 B11449227 3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide

3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide

Cat. No.: B11449227
M. Wt: 402.5 g/mol
InChI Key: JXUXZKBQLULQSD-UHFFFAOYSA-N
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Description

3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the indole core, followed by the introduction of the acetyl, dimethylsulfamoyl, and sulfonamide groups. Common reagents used in these steps include acetyl chloride, dimethylsulfamide, and sulfonamide derivatives. Reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide or acetyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the indole ring.

Scientific Research Applications

3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with various substitutions, such as:

  • 3-acetyl-5-aminoindole
  • 3-acetyl-5-sulfonamidoindole
  • N,N-dimethyl-2-trimethylindole

Uniqueness

What sets 3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H22N4O5S2

Molecular Weight

402.5 g/mol

IUPAC Name

3-acetyl-5-(dimethylsulfamoylamino)-N,N,2-trimethylindole-1-sulfonamide

InChI

InChI=1S/C15H22N4O5S2/c1-10-15(11(2)20)13-9-12(16-25(21,22)17(3)4)7-8-14(13)19(10)26(23,24)18(5)6/h7-9,16H,1-6H3

InChI Key

JXUXZKBQLULQSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)N(C)C)C=CC(=C2)NS(=O)(=O)N(C)C)C(=O)C

Origin of Product

United States

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